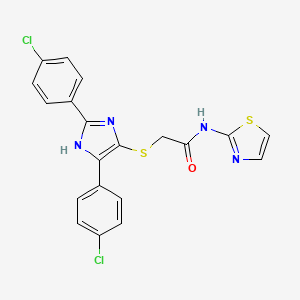

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Research has identified a new class of bis-heterocyclic sulfamoyl acetamides demonstrating significant antimicrobial activity against strains such as Pseudomonas aeruginosa and Penicillium chrysogenum. The chloro substituted thiazolyl imidazolylsulfamoyl acetamide variant has been particularly noted for its potential as an antimicrobial agent (Divya, Sravya, Padmaja, & Padmavathi, 2015). Additionally, derivatives of this compound structure have been synthesized and evaluated for antitumor activity against a broad spectrum of human tumor cell lines, indicating considerable anticancer activity for specific compounds against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties

In the field of materials science, thiazole-based polythiophenes, including those containing the N-(thiazol-2-yl)acetamide moiety, have been synthesized and analyzed for their optoelectronic properties. These studies focus on the electrochemical polymerization of monomers and the investigation of conducting polymers for potential applications in electronic devices, showcasing optical band gaps and promising switching times and optical contrasts (Camurlu & Guven, 2015).

Corrosion Inhibition

Another area of application for derivatives of 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is as corrosion inhibitors. Specific derivatives have been synthesized and their effectiveness in protecting metals against corrosion has been evaluated through quantum chemical and molecular dynamics simulation studies. These studies predict the corrosion inhibition performances of such compounds on metal surfaces, highlighting their potential in material protection and preservation (Kaya et al., 2016).

Propriétés

IUPAC Name |

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4OS2/c21-14-5-1-12(2-6-14)17-19(29-11-16(27)24-20-23-9-10-28-20)26-18(25-17)13-3-7-15(22)8-4-13/h1-10H,11H2,(H,25,26)(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYROWOJWGZHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)

![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)

![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)

![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)

![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)